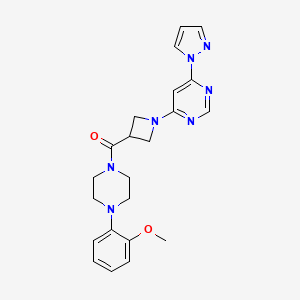

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several structural components including a pyrazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring. Pyrazole and pyrimidine are both nitrogen-containing heterocyclic compounds that are often found in various pharmaceuticals . Azetidine is a four-membered ring with one nitrogen atom, and piperazine is a six-membered ring with two nitrogen atoms. These structures are also common in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent rings and the positions of the substituents. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarity of its functional groups .Scientific Research Applications

Anticonvulsant Properties

(H. Severina et al., 2021) reported a promising new anticonvulsant drug candidate known as "Epimidin". This compound underwent a thorough validation process for determining related substances, indicating its significant potential in the treatment of epilepsy and related disorders.

Anticancer Activity

(A. Kamal et al., 2012) designed and synthesized anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, evaluating their anticancer activity in cervical cancer cells. These compounds were found to activate p53 and show significant cytotoxicity, indicating their potential as cancer therapeutics.

Antimicrobial and Anticancer Agents

(H. Hafez et al., 2016) developed novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, which exhibited both antimicrobial and anticancer activities. This suggests their utility in developing treatments for infections and cancer.

Parkinson's Disease Imaging

(Min Wang et al., 2017) synthesized a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, offering insights into the diagnosis and monitoring of this neurodegenerative disorder.

Antimicrobial Activity

(N. Patel et al., 2011) developed new pyridine derivatives with significant antimicrobial activity, providing a potential pathway for developing new antibiotics.

Anticancer and Antimicrobial Activities

(Asmaa M. Fahim et al., 2021) explored novel heterocycles for their antimicrobial and anticancer properties, including molecular docking studies to understand their mechanism of action.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target various enzymes and receptors, such as acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play crucial roles in the nervous system by hydrolyzing the neurotransmitter acetylcholine .

Mode of Action

Similar compounds have been reported to inhibit enzymes like ache and bche . Inhibition of these enzymes can increase the levels of acetylcholine in the nervous system, affecting nerve signal transmission .

Biochemical Pathways

Compounds with similar structures have been reported to affect the cholinergic pathway by inhibiting ache and bche . This can lead to an increase in acetylcholine levels, affecting various downstream effects such as nerve signal transmission .

Result of Action

Inhibition of ache and bche by similar compounds can lead to increased acetylcholine levels, affecting nerve signal transmission and potentially leading to various physiological effects .

Future Directions

properties

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O2/c1-31-19-6-3-2-5-18(19)26-9-11-27(12-10-26)22(30)17-14-28(15-17)20-13-21(24-16-23-20)29-8-4-7-25-29/h2-8,13,16-17H,9-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYMWPUARFFMHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2433567.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2433572.png)

![2-[4-(7-Methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]ethanenitrile](/img/structure/B2433574.png)

![(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester](/img/structure/B2433580.png)

![1-allyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2433583.png)

![(5R,8S)-10-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2433588.png)